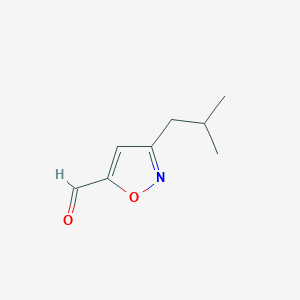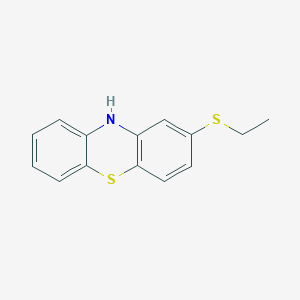![molecular formula C9H6N4O B054514 [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 111339-86-7](/img/structure/B54514.png)
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Mécanisme D'action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects.
Effets Biochimiques Et Physiologiques
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one exhibits a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects. In addition, [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been shown to have anticancer, anti-inflammatory, and antinociceptive properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. In addition, the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, depression, anxiety, and epilepsy. Another direction is the study of the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one, which may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the study of the structure-activity relationship of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one may lead to the development of new compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 2-aminobenzonitrile with triethylorthoformate and hydrazine hydrate, followed by cyclization with acetic anhydride. These methods have been reported in the literature and have been used to synthesize [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one with high yield and purity.
Applications De Recherche Scientifique
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have anticancer, anti-inflammatory, and antinociceptive properties. These properties make [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
111339-86-7 |
|---|---|
Nom du produit |
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one |
Formule moléculaire |
C9H6N4O |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
5H-triazolo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-5-10-12-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
Clé InChI |
NOJMPWMKTZLWBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




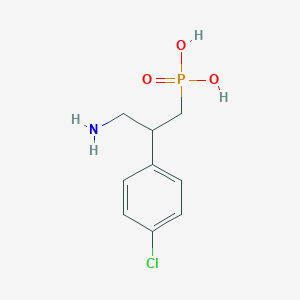

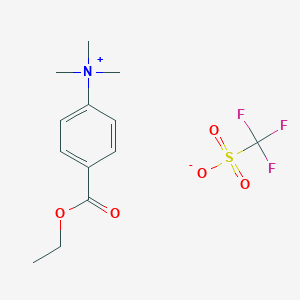
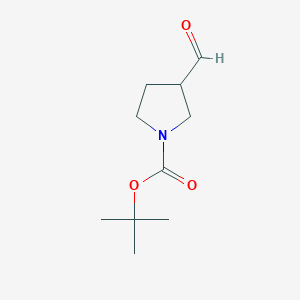
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
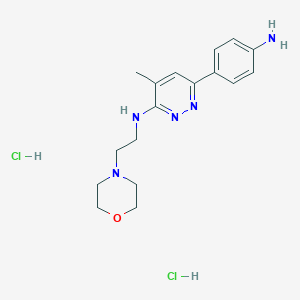
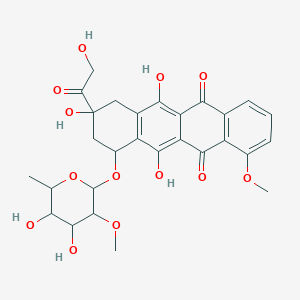
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
